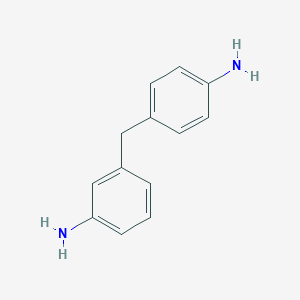

3-(4-Aminobenzyl)aniline

Overview

Description

3-(4-Aminobenzyl)aniline is an organic compound with the molecular formula C13H14N2 . It is a derivative of aniline, which is an organic compound consisting of an amine attached to a benzene ring .

Synthesis Analysis

The synthesis of anilines, including 3-(4-Aminobenzyl)aniline, involves various methods such as direct nucleophilic substitution, nitroarene reduction, and palladium-catalyzed methods . A novel catalytic route leading to the regioselective generation of 3,4-disubstituted quinolines from readily available simple alkenes and o-acyl anilines under palladium catalysis has also been reported .Molecular Structure Analysis

The molecular structure of 3-(4-Aminobenzyl)aniline consists of 13 carbon atoms, 14 hydrogen atoms, and 2 nitrogen atoms . The average mass of the molecule is 198.264 Da .Chemical Reactions Analysis

4-Aminobenzyl alcohol, a related compound, is used in the synthesis of other organic compounds . It can be used in the synthesis of 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutylamino}benzyl ester and as a reactant to synthesize cross-azo compounds and cathepsin B cleavable dipeptide linker .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(4-Aminobenzyl)aniline include a density of 1.1±0.1 g/cm3 and a boiling point of 393.8±22.0 °C at 760 mmHg .Scientific Research Applications

Photovoltaic Properties

“3-(4-Aminobenzyl)aniline” has been used in the synthesis of a polymerizable fullerene derivative. This derivative and its corresponding polymer have been studied for their photophysical and morphological properties towards application as an acceptor in polymer solar cells .

Synthesis of β-Enaminones

“3-(4-Aminobenzyl)aniline” has been used in the chemoselective synthesis of β-enaminones from ynones and aminoalkyl-, phenol- and thio-anilines under metal-free conditions .

Synthesis of Cross-Azo Compounds

“3-(4-Aminobenzyl)aniline” has been used as a reactant to synthesize cross-azo compounds .

Drug Delivery Applications

“3-(4-Aminobenzyl)aniline” has been used as a starting material to synthesize hydrogelators for drug delivery applications .

Synthesis of Aromatic Polyimides

“3,4’-Diaminodiphenylmethane” has been used in the synthesis of structurally different aromatic polyimides. These polyimides have shown high thermal stability, reasonable mechanical properties, and good solubility .

Reinforcement and UV Shielding Properties

“3,4’-Diaminodiphenylmethane” has been used in the preparation of functionalized graphene oxide@silica dioxide nano-composites. These composites have shown mechanical reinforcement and UV shielding properties when applied in thermoplastic polyurethane .

Safety and Hazards

Mechanism of Action

Target of Action

It is known that aromatic amines, such as 3-(4-aminobenzyl)aniline, are important organic compounds widely used in the preparation of dyes, pharmaceuticals, agrochemicals, additives, surfactants, textile auxiliaries, chelating agents, polymers, and flame retardants .

Mode of Action

Aromatic amines typically interact with their targets through various chemical reactions, including nucleophilic substitution and electrophilic aromatic substitution .

Biochemical Pathways

It’s worth noting that aromatic amines can participate in various biochemical reactions and pathways due to their versatile chemical properties .

Pharmacokinetics

It’s known that the pharmacokinetics of aromatic amines can be influenced by factors such as their chemical structure, the route of administration, and the individual’s metabolic capacity .

Result of Action

Aromatic amines, in general, can exert various biological effects depending on their chemical structure and the nature of their interaction with biological targets .

Action Environment

It’s known that factors such as temperature, ph, and the presence of other substances can affect the stability and reactivity of aromatic amines .

properties

IUPAC Name |

3-[(4-aminophenyl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c14-12-6-4-10(5-7-12)8-11-2-1-3-13(15)9-11/h1-7,9H,8,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGWQCROGAHMWSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)CC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30173054 | |

| Record name | Benzenamine, 3-((4-aminophenyl)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Aminobenzyl)aniline | |

CAS RN |

19430-83-2 | |

| Record name | Benzenamine, 3-((4-aminophenyl)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019430832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 3-((4-aminophenyl)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4'-Diaminodiphenylmethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: How does the isomerism of diamine monomers like 3,4'-Diaminodiphenylmethane affect the properties of resulting polyimides?

A: Research [] indicates that the isomerism of diamine monomers significantly influences the properties of the resulting polyaspartimides. When comparing polyaspartimides synthesized using 3,3’-, 3,4’-, and 4,4’-diaminodiphenylmethanes, distinct differences emerge. Notably, the polymers derived from 3,4′- and 4,4′-diaminodiphenylmethanes exhibited superior film-forming capabilities, yielding strong and flexible films. Interestingly, the 3,4′-diamine/3,4′-bismaleimide combination resulted in a polyaspartimide with tensile properties comparable to its 4,4′-diamine-derived counterpart. This finding, coupled with the lower softening temperature and potentially reduced mutagenicity of the 3,4′-diamine monomer, highlights its potential as a substitute for 4,4′-diaminodiphenylmethane in specific polyimide applications.

Q2: What role does 3,4'-Diaminodiphenylmethane play in the synthesis of polyamide acids and polyimides?

A: 3,4'-Diaminodiphenylmethane serves as a crucial aromatic diamine in the synthesis of polyamide acids and polyimides []. The process involves reacting a mixture containing specific tetracarboxylic dianhydrides and aromatic diamines, including 3,4'-Diaminodiphenylmethane. This reaction leads to the formation of polyamide acids, which can be further processed to obtain polyimides. These polymers find applications as adhesives or bonding agents due to their unique properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-](/img/structure/B91717.png)